molecular formula C28H34N2 B1409222 1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine CAS No. 873395-54-1

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine

Cat. No.: B1409222
CAS No.: 873395-54-1
M. Wt: 398.6 g/mol
InChI Key: OELOQGLQVOOVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine is a complex organic compound with a molecular formula of C28H34N2 This compound is part of the piperazine family, which is known for its diverse pharmacological activities

Preparation Methods

The synthesis of 1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of benzhydryl chloride with piperazine in the presence of a base to form 1-benzhydryl-piperazine. This intermediate is then reacted with 4-(tert-butyl)benzyl chloride under suitable conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and tert-butylbenzyl positions, using reagents such as alkyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .

Scientific Research Applications

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-benzhydryl-4-[(4-tert-butylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2/c1-28(2,3)26-16-14-23(15-17-26)22-29-18-20-30(21-19-29)27(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-17,27H,18-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELOQGLQVOOVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.